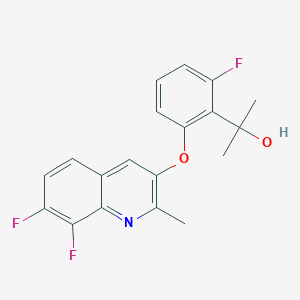![molecular formula C25H36N4O4 B10861137 (4S,7R,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10861137.png)
(4S,7R,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-SBP-0636457 is a chemical compound of interest in various scientific fields due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7R)-SBP-0636457 typically involves several key steps:
Starting Material: The synthesis begins with a suitable precursor, often a chiral molecule that can be selectively modified.
Epimerization: The C7 hydroxyl group can be epimerized using the Mitsunobu reaction, followed by ester hydrolysis to yield the target compound.
Industrial Production Methods: Industrial production of (7R)-SBP-0636457 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (7R)-SBP-0636457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(7R)-SBP-0636457 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7R)-SBP-0636457 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(7S)-SBP-0636457: The enantiomer of (7R)-SBP-0636457, which may have different biological activities.
Hydroxymatairesinol: A related lignan with similar structural features.
Uniqueness: (7R)-SBP-0636457 is unique due to its specific (7R) configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H36N4O4 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(4S,7R,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
PBGOFGSVVXGJCA-YSCIFQABSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@@H](N2C1=O)C(=O)N[C@@H]3CCCC4=CC=CC=C34)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=CC=CC=C34)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


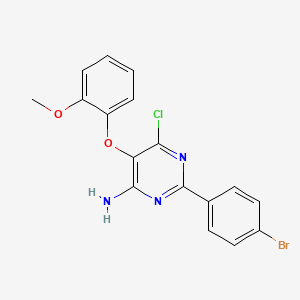
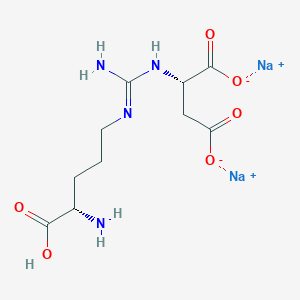
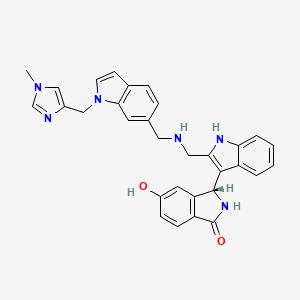
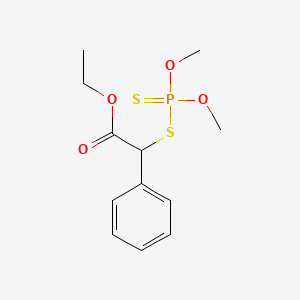

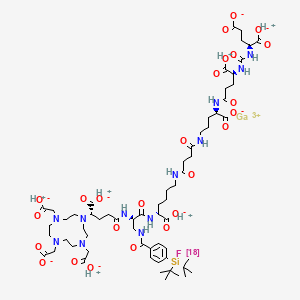


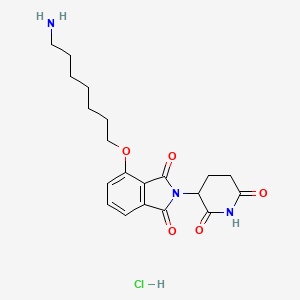
(prop-2-yn-1-yl)amine](/img/structure/B10861134.png)
![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B10861145.png)

